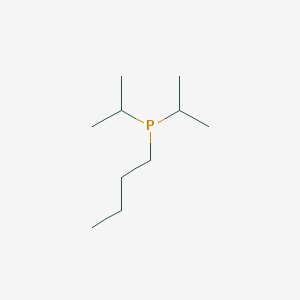
Phosphine, butylbis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, butylbis(1-methylethyl)-, is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups: one butyl group and two isopropyl groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various chemical applications due to their unique reactivity and coordination properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, butylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of butylmagnesium chloride with chlorophosphine can yield phosphine, butylbis(1-methylethyl)- .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, butylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.
Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.
Coordination: Transition metal salts or complexes in an inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes with diverse applications in catalysis and material science.
Applications De Recherche Scientifique
Phosphine, butylbis(1-methylethyl)-, has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of phosphine, butylbis(1-methylethyl)-, primarily involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, donating its lone pair of electrons to form bonds with metal atoms. This coordination can activate the metal center, enhancing its reactivity towards substrates and facilitating catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine, butylbis(1-methylethyl)-: Characterized by its unique combination of butyl and isopropyl groups.
Phosphine, butylbis(1-methylpropyl)-: Similar structure but with a different alkyl group.
Phosphine, butylbis(1-ethylpropyl)-: Another variant with different alkyl substituents.
Uniqueness
Phosphine, butylbis(1-methylethyl)-, stands out due to its specific steric and electronic properties imparted by the butyl and isopropyl groups. These properties influence its reactivity and coordination behavior, making it a valuable ligand in various catalytic applications .
Propriétés
Numéro CAS |
63059-00-7 |
|---|---|
Formule moléculaire |
C10H23P |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
butyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
XYQDBLYGPQBFDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
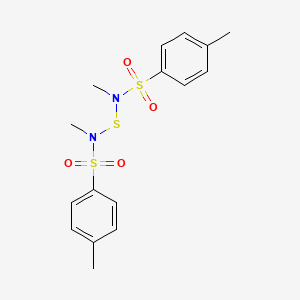
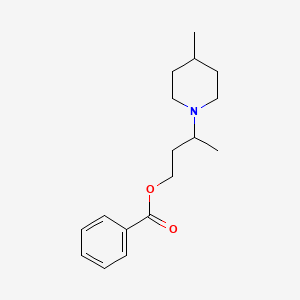
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
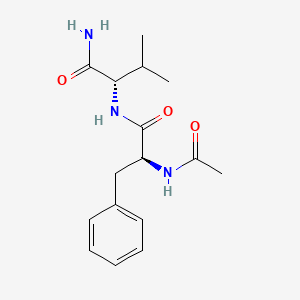
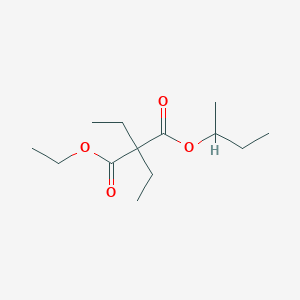
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
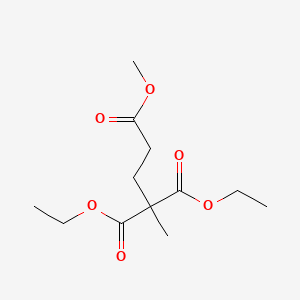
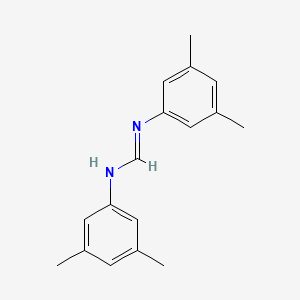
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

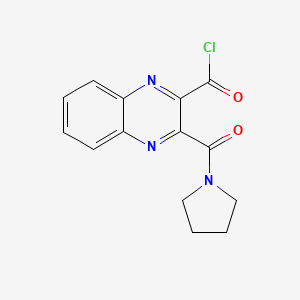
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
